molecular formula C18H29N3O3S B4459619 1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4459619
M. Wt: 367.5 g/mol
InChI Key: JLVJMJCUEGSXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a piperidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and as a tool for investigating cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

    1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other sulfonyl-containing piperidine derivatives.

    N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE: is another related compound with similar functional groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(N,4-dimethylanilino)ethyl]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-4-25(23,24)21-12-5-6-16(14-21)18(22)19-11-13-20(3)17-9-7-15(2)8-10-17/h7-10,16H,4-6,11-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVJMJCUEGSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE

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